2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid
Overview
Description
2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl group, a phenyl ring, and a methoxyisonicotinic acid moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butoxycarbonyl (Boc) group: This step involves the reaction of phenylboronic acid with tert-butyl chloroformate to introduce the Boc group.
Coupling reactions: The final step involves coupling the Boc-protected phenylboronic acid with isonicotinic acid derivatives using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-(Tert-butoxycarbonyl)phenyl)-6-methoxyisonicotinic acid can be compared with other similar compounds, such as:
4-(tert-Butoxycarbonyl)phenylboronic acid: This compound shares the Boc-protected phenyl group but lacks the methoxyisonicotinic acid moiety.
6-Methoxyisonicotinic acid: This compound contains the methoxyisonicotinic acid moiety but lacks the Boc-protected phenyl group.
Phenylboronic acid derivatives: These compounds have similar boronic acid functionality but differ in the substituents on the phenyl ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(22)12-7-5-11(6-8-12)14-9-13(16(20)21)10-15(19-14)23-4/h5-10H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMNPQNQLGVTIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370448-72-8 | |
Record name | 2-[4-(tert-Butoxycarbonyl)phenyl]-6-methoxypyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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